molecular formula C19H23ClN4O2S B2696360 N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 887221-84-3

N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2696360
M. Wt: 406.93
InChI Key: YXWSSRJXJOAVMJ-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Crystal Structure Analysis

Research on the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, provides insight into the molecular conformation and intramolecular interactions of similar acetamide derivatives. These studies highlight the folded conformation around the methylene C atom of the thioacetamide bridge, facilitating understanding of molecular stability and potential binding interactions (Subasri et al., 2016).

Antitumor Activity

The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine derivatives, including the investigation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, underscore the potential of pyrimidin-2-yl thioacetamide analogs in cancer research. These compounds displayed potent anticancer activity on various human cancer cell lines, offering a foundation for the development of novel anticancer agents (Hafez & El-Gazzar, 2017).

Synthesis of Pyrimidinone Derivatives

Efforts in synthesizing pyrimidinone derivatives, such as through the two-step synthesis of (Z)-2-[2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives, highlight the chemical versatility and potential pharmaceutical applications of compounds structurally related to N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide. This research contributes to the development of new methodologies for the synthesis of complex pyrimidinone compounds (Kobayashi et al., 2007).

Antimicrobial Activity

The synthesis and antimicrobial activity assessment of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material illustrate the potential of pyrimidin-2-yl thioacetamide analogs in addressing bacterial and fungal infections. These studies provide a framework for the development of new antimicrobial agents with improved efficacy (Hossan et al., 2012).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some or all of this information may not be available. If you have access to a lab or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified professional. Always remember to follow all relevant safety procedures when handling chemicals.


properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(4-oxo-6-propan-2-yl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-11(2)24-7-6-16-14(9-24)18(26)23-19(22-16)27-10-17(25)21-13-5-4-12(3)15(20)8-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWSSRJXJOAVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)C(C)C)C(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

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